Phosphanetriyltris[(naphthalen-1-yl)methanone]
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Overview
Description
Phosphanetriyltris[(naphthalen-1-yl)methanone] is a chemical compound with the molecular formula C30H21PThis compound is characterized by its white to light yellow powder or crystalline appearance and is known for its high purity, typically exceeding 98% as determined by HPLC and qNMR .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphanetriyltris[(naphthalen-1-yl)methanone] can be synthesized through a series of chemical reactions involving naphthalene derivatives and phosphorus trichloride. The reaction typically involves the use of inert gas to prevent oxidation and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Phosphanetriyltris[(naphthalen-1-yl)methanone] involves large-scale chemical reactors where the reactants are combined under strict environmental controls. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Phosphanetriyltris[(naphthalen-1-yl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted naphthalene compounds .
Scientific Research Applications
Phosphanetriyltris[(naphthalen-1-yl)methanone] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Medicine: The compound is explored for its potential use in drug delivery systems.
Industry: It is utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which Phosphanetriyltris[(naphthalen-1-yl)methanone] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways. The specific pathways involved depend on the context of its application, such as catalysis or drug delivery .
Comparison with Similar Compounds
Similar Compounds
Tri(naphthalen-1-yl)phosphine: Similar in structure but with different functional groups.
(3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Another naphthalene derivative with distinct chemical properties
Uniqueness
Phosphanetriyltris[(naphthalen-1-yl)methanone] is unique due to its high stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications. Its ability to form stable complexes with metals also sets it apart from other similar compounds .
Properties
CAS No. |
67155-52-6 |
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Molecular Formula |
C33H21O3P |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
bis(naphthalene-1-carbonyl)phosphanyl-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C33H21O3P/c34-31(28-19-7-13-22-10-1-4-16-25(22)28)37(32(35)29-20-8-14-23-11-2-5-17-26(23)29)33(36)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H |
InChI Key |
ZGWDVIUQEZDNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)P(C(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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